6-(3-Fluorophenyl)pyridazin-3-amine
Description
6-(3-Fluorophenyl)pyridazin-3-amine is a pyridazine derivative featuring a fluorinated phenyl substituent at the 6-position of the pyridazine ring and an amine group at the 3-position.
Properties
Molecular Formula |
C10H8FN3 |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
6-(3-fluorophenyl)pyridazin-3-amine |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-2-7(6-8)9-4-5-10(12)14-13-9/h1-6H,(H2,12,14) |
InChI Key |
WZUWKWQWXGYLFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 6-(3-Fluorophenyl)pyridazin-3-amine typically follows a multi-step approach:
Step 1: Construction of the Pyridazine Ring
The pyridazine core is commonly synthesized via condensation reactions involving hydrazine and appropriate dicarbonyl compounds or substituted precursors.Step 2: Introduction of the 3-Fluorophenyl Substituent at the 6-Position
The fluorophenyl group is introduced either by nucleophilic aromatic substitution or by cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the available functional groups.Step 3: Introduction of the Amino Group at the 3-Position
The amino group at the 3-position is typically installed by substitution reactions starting from 3,6-dichloropyridazine derivatives, where selective amination replaces one chlorine atom.
Synthesis from 3,6-Dichloropyridazine
A well-documented and efficient route to 3-amino-6-chloropyridazine, a key intermediate for further substitution, involves the reaction of 3,6-dichloropyridazine with ammoniacal liquor under controlled conditions. This method is characterized by mild reaction conditions, high purity, and good yields.
Reaction Conditions and Outcomes
| Parameter | Details |
|---|---|
| Starting Material | 3,6-Dichloropyridazine |
| Aminating Agent | Ammoniacal liquor |
| Solvents | DMF, acetonitrile, methylene dichloride (varied) |
| Temperature Range | 100–150 °C |
| Reaction Time | 6–9 hours |
| Purification | Recrystallization, silica gel column chromatography |
| Yield | 82.6% to 95.7% |
| Purity (GC) | 98.7% to 99.1% |
Summary of Representative Experimental Conditions:
| Embodiment | 3,6-Dichloropyridazine (g, mmol) | Ammoniacal Liquor (g, mmol) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2.98 g, 20 mmol | 2.10 g, 60 mmol | DMF (30 mL) | 100 | 9 | 90.63 | 98.76 |
| 2 | 2.98 g, 20 mmol | 2.10 g, 60 mmol | Methylene dichloride (30 mL) | 100 | 9 | 82.60 | 99.07 |
| 3 | 14.90 g, 100 mmol | 10.52 g, 300 mmol | Acetonitrile (200 mL) | 120 | 7 | 93.79 | - |
| 4 | 14.90 g, 100 mmol | 10.52 g, 300 mmol | DMF (200 mL) | 130 | 7 | 95.70 | - |
| 5 | 29.80 g, 200 mmol | 10.52 g, 300 mmol | DMF + Acetonitrile (550 mL total) | 150 | 6 | 89.25 | - |
Data adapted from patent CN104844523A.
This intermediate can then be further functionalized by nucleophilic substitution of the chlorine at the 6-position with the 3-fluorophenyl group or via cross-coupling reactions.
Introduction of the 6-(3-Fluorophenyl) Group
While direct literature on the exact preparation of this compound is limited, analogous procedures for related compounds such as 6-(4-Fluorophenyl)pyridazin-3-ylamine provide valuable insights.
Cross-Coupling Reactions:
Palladium-catalyzed Suzuki or Buchwald-Hartwig amination reactions are employed to attach the fluorophenyl group to the pyridazine ring.Nucleophilic Aromatic Substitution:
Reaction of 3-chloro-6-substituted pyridazines with fluorophenyl nucleophiles under basic conditions.Typical Reaction Conditions:
Use of Pd-based catalysts (e.g., Pd(OAc)₂), polar aprotic solvents like DMF or DMSO, moderate heating (50–130 °C), and bases such as potassium carbonate.
Alternative Synthetic Routes
Other synthetic strategies include:
Hydrazine Condensation with Dicarbonyl Compounds:
Formation of the pyridazine ring by condensation of hydrazine hydrate with appropriate substituted diketones or ketoesters bearing the fluorophenyl substituent.Functional Group Transformations:
Starting from 6-(3-fluorophenyl)-3(2H)-pyridazinone derivatives, reduction or amination can yield the target amine.
For example, in related pyridazinone derivatives, hydrazine hydrate treatment converts ester functionalities to hydrazides or amines, which can be further manipulated to yield pyridazin-3-amines.
Data Tables Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination of 3,6-dichloropyridazine | Ammoniacal liquor, DMF, 100–150 °C, 6–9 h | 82.6–95.7 | High purity product; scalable |
| Cross-coupling for fluorophenyl introduction | Pd catalyst, fluorophenyl boronic acid/halide, base, DMF, 50–130 °C | Variable | Requires optimization for regioselectivity |
| Hydrazine condensation on ketoesters | Hydrazine hydrate, ethanol, reflux | 70–93 | Used for pyridazinone intermediates |
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR and 13C NMR confirm substitution patterns and amine connectivity. For example, pyridazine protons typically appear at δ 6.5–8.5 ppm, and aromatic fluorine coupling can be observed.Gas Chromatography (GC):
Used to assess purity, with values above 98% reported for key intermediates.Mass Spectrometry (MS):
High-resolution MS confirms molecular weight and formula.Infrared (IR) Spectroscopy:
Detection of N-H stretches (~3300 cm⁻¹) confirms amine groups.Melting Point Determination:
Used to verify compound identity and purity.
Summary of Research Discoveries and Professional Insights
The use of 3,6-dichloropyridazine as a starting material is preferred due to availability and cost-effectiveness.
Reaction conditions such as solvent choice (DMF, acetonitrile), temperature (100–150 °C), and reaction time (6–9 hours) are critical for optimizing yield and purity.
Purification by recrystallization and silica gel chromatography ensures high purity suitable for further synthetic applications.
Cross-coupling methods for introducing the fluorophenyl group require careful catalyst and base selection to achieve regioselectivity and high yield.
Hydrazine hydrate is a versatile reagent for ring formation and functional group interconversion in pyridazine chemistry.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include pyridazinone derivatives, amine derivatives, and substituted fluorophenyl compounds.
Scientific Research Applications
6-(3-Fluorophenyl)pyridazin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Key Structural Features :
- Core structure : Pyridazine ring with a 3-amine group.
- Substituent : 3-Fluorophenyl group at the 6-position.
- Molecular formula : Presumed to be C₁₀H₈FN₃ (based on analogs like 6-(4-fluorophenyl)pyridazin-3-amine, which has the same formula ).
Comparison with Similar Compounds
The following table compares 6-(3-Fluorophenyl)pyridazin-3-amine with structurally related pyridazin-3-amine derivatives, focusing on molecular properties, substituent effects, and reported applications.
*Note: Molecular weight inferred from analogs.
Structural and Electronic Effects of Substituents
- Fluorine Position: 3-Fluorophenyl: The meta-fluoro group may induce steric hindrance and electronic effects distinct from para-fluoro analogs. Meta substitution often reduces symmetry and alters binding interactions compared to para-substituted derivatives . 2,6-Difluorophenyl: Dual fluorine atoms increase lipophilicity (LogP) and may enhance metabolic stability .
Methoxy vs. Fluorine :
Bulkier Substituents :
Physicochemical Properties
- Lipophilicity (LogP) :
- Polar Surface Area (PSA) :
- PSA values (~51–60 Ų) suggest moderate solubility, suitable for oral bioavailability in drug candidates .
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